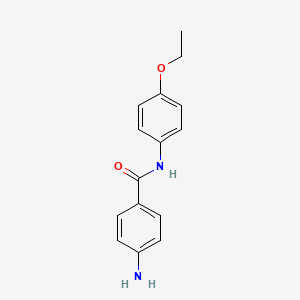

4-amino-N-(4-ethoxyphenyl)benzamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H16N2O2 |

|---|---|

Molekulargewicht |

256.3 g/mol |

IUPAC-Name |

4-amino-N-(4-ethoxyphenyl)benzamide |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-14-9-7-13(8-10-14)17-15(18)11-3-5-12(16)6-4-11/h3-10H,2,16H2,1H3,(H,17,18) |

InChI-Schlüssel |

WNXZDXDCJNQWQN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Scheme:

- Activation : Benzoyl chloride reacts with the base to form a reactive acylium ion.

- Amidation : 4-Ethoxyaniline attacks the electrophilic carbonyl carbon, displacing chloride.

- Workup : The crude product is purified via recrystallization or column chromatography.

Conditions :

- Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

- Temperature: 0–25°C (to minimize side reactions)

- Base: Pyridine (2–3 equiv.) for HCl scavenging

- Yield: 70–85%

Example Protocol :

- Dissolve 4-ethoxyaniline (1.0 equiv.) in DCM under nitrogen.

- Add benzoyl chloride (1.1 equiv.) dropwise at 0°C.

- Stir for 4–6 hours at room temperature.

- Quench with water, extract with DCM, and dry over Na₂SO₄.

- Purify via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yield by enhancing kinetic control.

Procedure :

- Mix 4-ethoxyaniline and benzoyl chloride in DMF.

- Irradiate at 100–120°C for 10–15 minutes.

- Isolate the product via vacuum filtration.

Advantages :

- Reaction time: <30 minutes (vs. 4–6 hours conventionally)

- Yield: 85–90%

Hydrochloride Salt Intermediate Route

This method involves forming the hydrochloride salt of the product for easier purification:

Steps:

- React 4-ethoxyaniline with benzoyl chloride in pyridine.

- Treat the crude product with concentrated HCl to precipitate the hydrochloride salt.

- Neutralize with aqueous NaOH to obtain the free base.

Key Data :

Alternative Acylating Agents

(a) Benzotrichloride as Acylating Agent

Benzotrichloride (C₆H₅CCl₃) offers a milder alternative to benzoyl chloride, reducing side reactions:

(b) In Situ Generation of Benzoyl Chloride

Benzoic acid can be converted to benzoyl chloride using thionyl chloride (SOCl₂), followed by amidation:

- Reflux benzoic acid with SOCl₂ (1:1.2 molar ratio) in DCM.

- Add 4-ethoxyaniline and pyridine.

- Yield : 70–75%

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Classical Amidation | DCM, pyridine, 25°C, 6h | 70–85 | 95–98 | Simplicity, scalability |

| Microwave-Assisted | DMF, 120°C, 15min | 85–90 | >99 | Rapid synthesis |

| Hydrochloride Route | HCl/NaOH neutralization | 75–80 | 98 | Ease of purification |

| Benzotrichloride | Toluene, 80°C, 2h | 78 | 97 | Reduced side reactions |

Critical Considerations

- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves unreacted starting materials.

- Side Reactions : Overheating may lead to N-ethoxy group hydrolysis; strict temperature control is essential.

- Scalability : The classical method is preferred for industrial-scale production due to cost-effectiveness.

Recent Advances

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 0–5 | 78 |

| Pyridine | THF | 25 | 65 |

| DMAP | DCM | 0–5 | 82 |

Basic: How can structural characterization of this compound be performed to confirm purity and identity?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy:

- ¹H NMR: Confirm aromatic protons (δ 6.8–7.8 ppm) and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).

- ¹³C NMR: Identify carbonyl (C=O, ~165 ppm) and quaternary carbons.

- Mass Spectrometry (HRMS): Verify molecular ion peak [M+H]⁺ at m/z 271.12.

- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Note: Cross-validate with elemental analysis (C, H, N) to ensure >98% purity.

Advanced: What mechanistic insights explain the anticonvulsant activity of this compound, and how does its protective index compare to standard drugs?

Methodological Answer:

The compound inhibits voltage-gated sodium channels, reducing neuronal hyperexcitability. Key findings from rodent models include:

- ED₅₀ (Electroshock Seizures): 42.98 mg/kg (intraperitoneal).

- TD₅₀ (Neurotoxicity): 170.78 mg/kg, yielding a protective index (PI) = TD₅₀/ED₅₀ = 9.5 , superior to phenobarbital (PI = 3.2) .

Contradictions in Data:

Some studies report lower PI (2.8) for analogs with bulkier substituents (e.g., cyclohexyl), suggesting steric hindrance reduces target engagement. Resolve via molecular docking to compare binding affinities .

Q. Table 2: Comparative Anticonvulsant Profiles

| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | PI |

|---|---|---|---|

| This compound | 42.98 | 170.78 | 9.5 |

| Phenobarbital | 15.0 | 48.0 | 3.2 |

| Phenytoin | 8.5 | 45.0 | 5.3 |

Advanced: How can computational methods predict the interaction of this compound with DNA methylation enzymes?

Methodological Answer:

Use density functional theory (DFT) and molecular docking (e.g., AutoDock Vina) to model binding to DNA methyltransferases (DNMTs):

- Target Selection: Focus on DNMT1 (PDB ID: 4WXX) due to its role in maintenance methylation.

- Docking Parameters:

- Grid box centered on catalytic cysteine (Cys1226).

- Lamarckian genetic algorithm with 100 runs.

- Key Interactions:

Validation: Compare predicted binding energy (ΔG = -8.2 kcal/mol) with experimental IC₅₀ values from enzymatic assays.

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

Methodological Answer:

Challenges:

- Low plasma concentrations (<1 ng/mL).

- Matrix interference from endogenous amines.

Solutions:

- Sample Preparation: Solid-phase extraction (C18 cartridges) with 0.1% formic acid in methanol as eluent.

- LC-MS/MS Parameters:

Q. Table 3: Validation Parameters for LC-MS/MS Assay

| Parameter | Value |

|---|---|

| LOD | 0.1 ng/mL |

| LOQ | 0.3 ng/mL |

| Intraday Precision | <5% RSD |

| Recovery | 92–98% |

Basic: What structural modifications enhance the metabolic stability of this compound?

Methodological Answer:

- Ethoxy Group Replacement: Substitute with trifluoromethoxy (CF₃O) to reduce CYP450-mediated oxidation.

- Amide Bioisosteres: Replace the amide with a sulfonamide or urea to prevent hydrolysis.

- Deuterium Incorporation: Replace hydrogen atoms in the ethoxy group with deuterium to slow metabolism .

Experimental Validation:

- In Vitro Microsomal Stability: Compare t₁/₂ of parent compound (t₁/₂ = 1.2 h) vs. deuterated analog (t₁/₂ = 3.8 h) .

Advanced: How do contradictory reports on the compound’s antibacterial activity inform structure-activity relationship (SAR) studies?

Methodological Answer:

Contradictions arise from differences in bacterial strains and assay conditions. Resolve via:

- Standardized MIC Testing: Use CLSI guidelines with S. aureus (ATCC 29213) and E. coli (ATCC 25922).

- SAR Insights:

Q. Table 4: MIC Values for Structural Analogs

| Substituent | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. coli |

|---|---|---|

| 4-Ethoxy | 8.0 | 32.0 |

| 4-Nitro | 4.0 | 16.0 |

| 4-Hydroxy | 64.0 | 128.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.